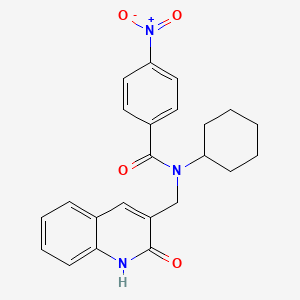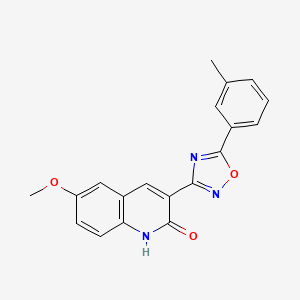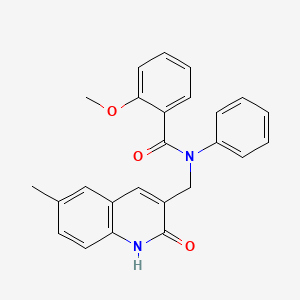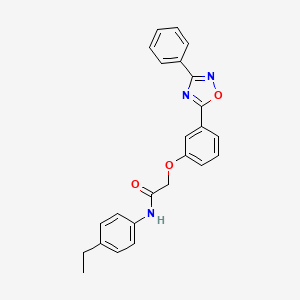![molecular formula C21H19N3O5 B7700983 7-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL](/img/structure/B7700983.png)
7-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL is a complex organic compound featuring a quinoline core substituted with a trimethoxyphenyl group and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: This step involves the methylation of gallic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the trimethoxyphenyl group and the oxadiazole ring with the quinoline core under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学的研究の応用
7-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL has diverse applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as an anti-cancer agent, given the bioactivity of the trimethoxyphenyl group.
Biology: It may serve as a probe for studying biological pathways involving quinoline and oxadiazole derivatives.
Materials Science: The compound could be used in the development of organic semiconductors or as a component in light-emitting diodes (LEDs).
作用機序
The mechanism of action of this compound involves interactions with various molecular targets:
Molecular Targets: Potential targets include tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: The compound may inhibit tubulin polymerization, disrupt protein folding by inhibiting Hsp90, and interfere with redox homeostasis by targeting TrxR.
類似化合物との比較
Similar Compounds
- 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one
- Methyl 3,4,5-trimethoxycinnamate
- Methyl 3,4,5-trimethoxybenzoate
Uniqueness
7-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL is unique due to its combination of a quinoline core, an oxadiazole ring, and a trimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
7-methyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-5-6-12-8-14(20(25)22-15(12)7-11)19-23-21(29-24-19)13-9-16(26-2)18(28-4)17(10-13)27-3/h5-10H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFISXXKINCGMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7700907.png)
![N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide](/img/structure/B7700910.png)

![(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7700924.png)

![N-(5-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7700943.png)
![2-(4-bromophenoxy)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B7700949.png)
![N-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B7700953.png)

![N-cyclopentyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7700971.png)
![N-cyclohexyl-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B7700972.png)
![N-(4-acetylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7700991.png)

